tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate
Description
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-15-8-9-20(12-15)11-14-6-4-13(10-18)5-7-14/h4-7,15H,8-9,11-12H2,1-3H3,(H,19,21) |
InChI Key |
MWYNWWZIPFHYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(4-cyanobenzyl)pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate is a chemical compound with a molecular weight of approximately 301.38 g/mol. It is characterized by a tert-butyl group, a pyrrolidine ring, and a cyanobenzyl moiety. The compound is studied for potential applications in medicinal chemistry and organic synthesis because its structural features can influence biological activity and interaction with molecular targets.
Applications
This compound has several notable applications:
- Organic Synthesis: It serves as a building block in synthesizing complex molecules.
- Medicinal Chemistry: It is used in synthesizing pharmaceutical candidates.
- Materials Science: It is used in developing new materials.
(R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate, a stereoisomer of this compound, also has potential applications:
- Pharmaceutical Development: It has been studied for its antiviral and antitumor activities.
- Inhibitory Action: It is being explored for its potential inhibitory action on kinases and other enzymes.
- Drug Design: It can be a valuable intermediate in synthesizing biologically active compounds.
Related Compounds
Several compounds share structural similarities with this compound:
- tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate: Contains a methyl group instead of a cyano group.
- tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate: Contains a chloro group instead of a cyano group.
- (R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate: Same structure but with specific stereochemistry.
Research
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to selectively enhance the slow inactivation of voltage-gated sodium channels, which plays a role in regulating neuronal activity. Additionally, it interacts with the collapse response mediator protein 2 (CRMP2), which is involved in neuronal development and axonal growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The 4-cyanobenzyl substituent distinguishes this compound from closely related derivatives. Key analogs and their properties are summarized below:
Key Observations :
- Electronic Effects: The 4-cyano group (CN) is strongly electron-withdrawing, enhancing the electrophilicity of the benzyl moiety compared to halogens (Cl, Br). This may influence reactivity in cross-coupling reactions or hydrogen-bonding interactions in biological targets.
- Molecular Weight and Solubility: Halogenated analogs (Cl, Br) exhibit higher molar masses and densities due to the atomic weight of halogens. The cyano analog’s lower molar mass may improve solubility in polar solvents.
Stereochemical and Heterocyclic Variations
Stereochemistry
The target compound’s stereochemical configuration (R or S) at the pyrrolidine ring significantly impacts its biological activity. For example:
- The (S)-enantiomer of the 4-chloro analog (CAS 169452-10-2) is prioritized in chiral syntheses, likely due to enhanced receptor binding affinity .
- lists enantiomeric pairs (e.g., (R)- and (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate), emphasizing the necessity of stereochemical control for pharmacological optimization.
Heterocycle Modifications
- Pyrrolidine vs. Piperidine : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) alters conformational flexibility. For instance, (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (CAS 216854-24-9) has a similarity score of 0.91 to the target compound, suggesting comparable synthetic utility but distinct steric profiles .
Biological Activity
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate, a compound with the molecular formula and a molecular weight of approximately 301.38 g/mol, has garnered attention in medicinal chemistry due to its unique structural features. The compound is characterized by a tert-butyl group, a pyrrolidine ring, and a cyanobenzyl moiety, which may influence its biological activity and interactions with various molecular targets .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-(4-cyanobenzyl)pyrrolidine-3-carboxylic acid. Common coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), usually performed in organic solvents like dichloromethane under mild conditions. This process leads to the formation of an amide bond, resulting in the desired carbamate product .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in the context of its potential therapeutic applications.
Research indicates that compounds with similar structural characteristics often exhibit significant interactions with biological targets such as enzymes and receptors. For instance, derivatives of pyrrolidine have been shown to inhibit human acetylcholinesterase, suggesting that this compound may also possess similar inhibitory properties . The specific configuration of this compound can impart distinct stereochemical properties that affect its binding affinity and selectivity for these targets .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Inhibition Studies : In one study, pyrrolidine derivatives demonstrated potent inhibition against acetylcholinesterase, which is crucial for neurotransmitter regulation. This suggests that this compound may influence cholinergic signaling pathways .
- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of structurally similar compounds, indicating potential applications in treating infections while exhibiting selectivity over mammalian cells . This selectivity is particularly important for minimizing side effects in therapeutic contexts.
- Immune Modulation : Research on related compounds has shown promise in modulating immune responses, particularly through interactions with PD-1/PD-L1 pathways. Such mechanisms are vital for developing cancer immunotherapies .
Comparative Analysis
The following table summarizes the structural differences and biological activities of selected compounds related to this compound:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate | Methyl group instead of cyano group | Moderate acetylcholinesterase inhibition |
| tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate | Chloro group instead of cyano group | Antimicrobial activity |
| (R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate | Specific stereochemistry | Enhanced binding affinity to PD-L1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
